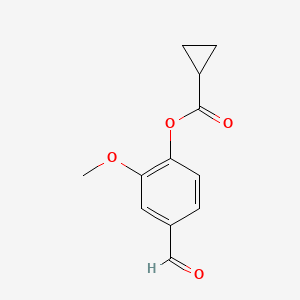

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Beschreibung

Structural Analysis of 4-Formyl-2-Methoxyphenyl Cyclopropanecarboxylate

Molecular Architecture and IUPAC Nomenclature

This compound consists of a cyclopropane ring substituted with a carboxylate ester group attached to a phenyl ring. The phenyl ring bears a methoxy group at position 2 and a formyl group at position 4. Its molecular formula is C₁₂H₁₂O₄ , with a molecular weight of 220.22 g/mol. The IUPAC name reflects the esterification of cyclopropanecarboxylic acid with 4-formyl-2-methoxyphenol.

| Property | Value |

|---|---|

| CAS Number | 380336-99-2 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| SMILES | O=C(C1CC1)OC2=CC=C(C=O)C=C2OC |

| InChI Key | ZHAOJSWBZLZTFK-UHFFFAOYSA-N |

The molecule’s core structure includes:

- Cyclopropane Ring : A three-membered ring with two carbons bonded to the ester group and phenyl ring.

- Carboxylate Ester : A COO-group linking the cyclopropane to the phenyl ring.

- Phenyl Substituents :

- Methoxy (OCH₃) at position 2 (ortho to the ester).

- Formyl (CHO) at position 4 (para to the ester).

Cyclopropane Ring Conformation and Electronic Effects

The cyclopropane ring adopts a planar conformation due to its geometric constraints, resulting in severe angle strain (bond angles of ~60° vs. ideal 109.5°). This strain weakens the C–C bonds, making the ring prone to reactivity.

Electronic Effects of the Ester Group

The carboxylate ester (COO-) is electron-withdrawing , depleting electron density from the cyclopropane ring. This effect is amplified by resonance interactions between the ester’s carbonyl group and the adjacent cyclopropane carbons. The electron-withdrawing nature increases the ring’s susceptibility to nucleophilic attack or ring-opening reactions.

Bonding and Orbital Overlap

Cyclopropane’s C–C bonds exhibit banana bonds , where sp²-hybridized orbitals overlap in a bent manner to accommodate the 60° bond angles. The ester group’s electron-withdrawing effect further polarizes the ring, enhancing the asymmetry in bond lengths and angles.

Substituent Effects: Formyl and Methoxy Group Interactions

The phenyl ring’s substituents—formyl (CHO) and methoxy (OCH₃)—exert competing electronic effects that influence the cyclopropane ring’s reactivity.

Formyl Group (Position 4)

- Electronic Nature : Strong electron-withdrawing group (EWG) via resonance (σpara = +0.42).

- Impact : Depletes electron density from the phenyl ring, indirectly increasing the electrophilicity of the cyclopropane ring.

Methoxy Group (Position 2)

- Electronic Nature :

- Impact : Creates anisotropic electronic effects on the phenyl ring, directing reactivity to specific positions.

| Substituent | Position | σpara | σmeta | Electronic Role |

|---|---|---|---|---|

| Formyl (CHO) | 4 | +0.42 | — | EWG (resonance) |

| Methoxy (OCH₃) | 2 | -0.27 | +0.11 | EDG (resonance)/EWG (inductive) |

Synergistic Effects

The formyl and methoxy groups create dual electronic environments :

Comparative Analysis with Related Cyclopropanecarboxylate Esters

The compound’s reactivity and stability differ significantly from simpler cyclopropanecarboxylate esters due to its phenyl substituents.

Methyl Cyclopropanecarboxylate (CAS 2868-37-3)

| Property | 4-Formyl-2-Methoxyphenyl | Methyl Cyclopropanecarboxylate |

|---|---|---|

| Substituents | Formyl, methoxy | None |

| Electronic Effects | Dual EWG/EDG | Neutral (ester only) |

| Ring Reactivity | High (polarized ring) | Moderate |

| Applications | Synthetic intermediates | Building block for simple esters |

Tert-Butyl Cyclopropanecarboxylate (CAS 13676038)

| Property | 4-Formyl-2-Methoxyphenyl | Tert-Butyl |

|---|---|---|

| Steric Profile | Moderate (phenyl substituents) | High (bulky tert-butyl) |

| Stability | Moderate (electron-deficient) | High (steric protection) |

| Reactivity | High (electron-poor ring) | Low (steric hindrance) |

Ethyl Cyclopropanecarboxylate (CAS 4606-07-9)

| Property | 4-Formyl-2-Methoxyphenyl | Ethyl |

|---|---|---|

| Polarity | High (phenyl substituents) | Low (alkyl ester) |

| Solubility | Moderate (aromatic) | High (nonpolar) |

| Ring Strain | Elevated (substituent effects) | Baseline (no substituents) |

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAOJSWBZLZTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352800 | |

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380336-99-2 | |

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate typically involves the esterification of 4-formyl-2-methoxyphenol with cyclopropanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl cyclopropanecarboxylate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl cyclopropanecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate has been identified as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential anti-inflammatory and antimicrobial activities. Research indicates that derivatives of this compound can activate formyl peptide receptors (FPRs), which play a crucial role in immune response modulation. For instance, studies have shown that compounds activating FPR2 can reduce inflammatory cytokines, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and cystic fibrosis .

Case Study: Anti-inflammatory Properties

In a study involving ureidopropanamides derived from this compound, compounds demonstrated significant anti-inflammatory effects in LPS-stimulated rat primary microglial cells. These findings highlight the compound's potential in neuroinflammation therapies .

Chemical Research

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it an attractive candidate for synthesizing more complex molecules. The unique cyclopropane structure allows for innovative approaches in the design of new chemical entities.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, emphasizing its accessibility for further research. These methods often involve standard reactions typical for esters and cyclopropane derivatives, showcasing the compound's utility in creating diverse chemical libraries.

Cosmetic Applications

Recent advancements have also explored the use of this compound in cosmetic formulations. Its properties can enhance skin hydration and stability in topical products. Research indicates that formulations incorporating this compound can improve sensory attributes such as consistency and greasiness, making it valuable in the cosmetic industry .

Case Study: Formulation Development

A study employing Box-Behnken design methodology found that incorporating this compound into formulations significantly influenced rheological parameters and moisturizing properties, demonstrating its effectiveness in cosmetic applications .

Agricultural Applications

The compound has potential applications as a pest control agent due to its structural characteristics that may confer biological activity against various pests. Its synthesis has been optimized for industrial scalability, indicating its viability for agricultural use .

Wirkmechanismus

The mechanism of action of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

- CAS No.: 380336-99-2

- Molecular Formula : C₁₂H₁₂O₄

- Structure : The compound consists of a 4-formyl-2-methoxyphenyl group esterified with cyclopropanecarboxylic acid.

Its structural features—a formyl group, methoxy substituent, and cyclopropane ring—suggest utility in designing bioactive molecules or functional materials.

Comparison with Structural Analogs

Structural Similarity and Key Differences

The compound shares structural motifs with esters bearing aromatic aldehydes and cyclopropane or other carboxylic acid derivatives. Below is a comparative analysis based on similarity scores and substituent variations (Table 1):

Table 1: Structural Analogs and Similarity Scores

| CAS No. | Compound Name | Similarity Score | Key Substituent Differences |

|---|---|---|---|

| 380336-99-2 | This compound | 0.92 (reference) | Cyclopropanecarboxylate ester |

| 174143-90-9 | 4-Formyl-2-methoxyphenyl propionate | 0.93 | Propionate ester (vs. cyclopropane) |

| 159661-85-5 | 2-Ethoxy-4-formylphenyl propionate | 0.93 | Ethoxy (vs. methoxy), propionate ester |

| 312525-45-4 | 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate | N/A | Ethoxy (vs. methoxy) |

| 676532-44-8* | 2-Methyl-2-[(1,2,4-trimethyl-2-penten-1-yl)oxy]propyl cyclopropanecarboxylate | N/A | Aliphatic chain substituent |

*Data from hazard assessment of a structurally distinct cyclopropanecarboxylate .

Key Observations :

- Ester Group Influence: Replacing the cyclopropanecarboxylate with a propionate (174143-90-9) marginally increases similarity (0.93), suggesting minor functional group impact on overall properties.

- Substituent Effects : Ethoxy-for-methoxy substitution (159661-85-5) retains high similarity (0.93), indicating tolerance for alkoxy group variations.

Physicochemical and Hazard Properties

Limited direct data exist for 380336-99-2, but inferences can be drawn from analogs:

Lipophilicity :

Toxicity and Hazards :

Stability :

Availability :

- This compound is sold by suppliers like Alfa (1g/5g) and Combi-Blocks (95% purity) at premium prices (e.g., 1g = €214) .

Biologische Aktivität

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate (Fmpc) is a compound of interest in medicinal chemistry due to its unique structural features, including a formyl group (-CHO) and a methoxy group (-OCH₃) attached to an aromatic ring. This article explores the biological activity of Fmpc, its potential applications in drug discovery, and the mechanisms through which it may exert its effects.

- Molecular Formula : CHO

- Molecular Weight : 220.22 g/mol

- Structure : The compound features a cyclopropanecarboxylate moiety linked to a 4-formyl-2-methoxyphenyl group.

The biological activity of Fmpc is hypothesized to arise from its interaction with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. Meanwhile, the methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity.

Case Studies and Experimental Data

-

Synthesis and Reactivity Studies :

- Fmpc can be synthesized through various methods, allowing for high yields and purity. Its reactivity with nucleophiles and electrophiles has been studied to understand its behavior in biological systems.

- Interaction studies indicate that Fmpc may react with biological nucleophiles, suggesting potential roles in biochemical pathways.

-

Proteomics Applications :

- Fmpc has been utilized in proteomics research for biotinylation of proteins, facilitating their purification from complex mixtures. This application underscores its utility as a chemical probe in biological research.

-

Comparative Analysis :

- A comparative analysis of similar compounds revealed that those with structural features akin to Fmpc often display notable biological activities. This suggests that Fmpc may share similar pharmacological profiles.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activities | References |

|---|---|---|---|

| This compound | Formyl (-CHO), Methoxy (-OCH₃) | Potential anti-inflammatory, antimicrobial | |

| 2-Methoxyphenyl cyclopropanecarboxylate | Methoxy (-OCH₃) | Antimicrobial | |

| Cyclopropanecarboxylic acid derivatives | Various substituents | Enzyme inhibition |

Q & A

Q. What synthetic methodologies are effective for preparing 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate?

The compound can be synthesized via formylation of cyclopropane precursors. A validated approach involves reacting 1-phenyl-2,2-dichlorocyclopropane with formylating agents (e.g., formyl chloride or acetic-formic anhydride) under controlled conditions. Subsequent purification via recrystallization (mp 124–126°C) ensures high purity . Sodium alcoholates (e.g., sodium methoxide) in primary alcohols may further modify halogen substituents on the cyclopropane ring, enhancing reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires:

- NMR spectroscopy : To resolve the cyclopropane ring protons (δ 1.5–2.5 ppm) and aromatic/formyl protons (δ 9.8–10.2 ppm).

- X-ray crystallography : For confirming bond angles and spatial arrangement of the methoxy and formyl groups (e.g., torsion angles between the phenyl and cyclopropane moieties) .

- IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester and formyl groups) .

Q. What storage conditions are recommended to ensure compound stability?

The compound should be stored below -20°C in airtight, light-resistant containers to prevent degradation of the formyl group and cyclopropane ring. Stability studies indicate that exposure to moisture or elevated temperatures (>40°C) accelerates hydrolysis of the ester bond .

Advanced Research Questions

Q. How does this compound react with nucleophiles like sodium alcoholates?

Sodium alcoholates (RO⁻Na⁺) induce nucleophilic substitution at the cyclopropane’s halogenated positions. For example, in methanol, chlorine substituents are replaced by methoxy groups, forming derivatives with altered electronic properties. Reaction kinetics depend on solvent polarity and temperature, with primary alcohols favoring SN2 mechanisms .

Q. What computational methods (e.g., DFT) are used to predict its electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites (e.g., formyl group as an electrophilic center).

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

- Tautomerism : Assessing the equilibrium between keto and enol forms of the formyl group in polar solvents .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals due to hydrogen bonding.

- Impurity interference : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect trace byproducts (e.g., hydrolyzed esters) .

- Crystal polymorphism : X-ray diffraction confirms whether spectral variations stem from different crystalline forms .

Q. What biological applications are being explored for derivatives of this compound?

While direct studies are limited, structurally related cyclopropane esters show promise as:

- Enzyme inhibitors : The formyl group can act as a Michael acceptor in covalent binding to cysteine residues (e.g., protease inhibition) .

- Antimicrobial agents : Modifications at the methoxy position enhance activity against Gram-positive bacteria .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent formyl group oxidation .

- Computational Validation : Cross-validate DFT results with experimental Raman spectroscopy to ensure accuracy in vibrational assignments .

- Data Reproducibility : Report solvent, temperature, and instrument calibration details for spectral data to enable cross-lab comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.